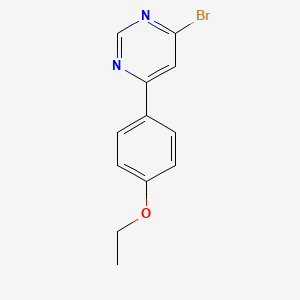![molecular formula C13H11NO5 B1488353 Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate CAS No. 668972-83-6](/img/structure/B1488353.png)
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate
Descripción general
Descripción
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate is a chemical compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety attached to the oxazole ring. Due to its distinctive chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of 2-aminobenzo[d][1,3]dioxole-5-carboxylic acid ethyl ester with carbonyl compounds in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form derivatives such as oxazole-2-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxazole-2-carboxylic acid
Reduction: this compound amine or alcohol derivatives
Substitution: Various substituted oxazoles depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products, including agrochemicals and materials science.
Mecanismo De Acción
The mechanism by which Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits pathways related to cell growth and division, such as the PI3K/Akt/mTOR pathway.
Comparación Con Compuestos Similares
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate is unique due to its specific structural features. it can be compared to other oxazole derivatives and benzodioxole-containing compounds. Some similar compounds include:
Oxazole-2-carboxylic acid derivatives: These compounds share the oxazole ring but may have different substituents.
Benzodioxole derivatives: Compounds containing the benzo[d][1,3]dioxole moiety but lacking the oxazole ring.
Propiedades
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-yl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-16-13(15)12-14-6-11(19-12)8-3-4-9-10(5-8)18-7-17-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMLTQJPRIBFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488277.png)

![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)






![1-{[(Oxolan-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488291.png)
